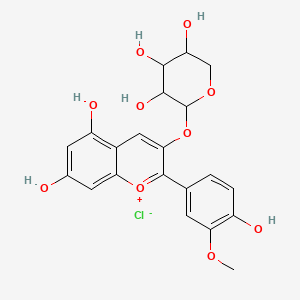

Peonidin 3-arabinoside

Description

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H/t14-,18-,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQGIZPDDMLVHP-KFTCICMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524943-91-7 | |

| Record name | Peonidin 3-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524943917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEONIDIN 3-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44QQJ5069R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Peonidin 3-arabinoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Peonidin 3-arabinoside, a significant anthocyanin with potential applications in research and drug development. The document details the primary plant sources, presents quantitative data on concentration levels, and outlines the experimental protocols for extraction and analysis.

Principal Natural Sources

Peonidin 3-arabinoside is predominantly found in various berries of the Vaccinium genus. It has also been identified in the flowers and other tissues of certain plants.

Primary Sources:

-

American Cranberry (Vaccinium macrocarpon) : Consistently identified as a major source of Peonidin 3-arabinoside.[1][2] The concentration can vary significantly between different cultivars.

-

Bilberry (Vaccinium myrtillus) : Another prominent source of this anthocyanin.[2]

-

Blueberries : Several blueberry species are known to contain Peonidin 3-arabinoside, including:

-

Lingonberry (Vaccinium vitis-idaea) : This berry also contains Peonidin 3-arabinoside, although it may be in lower concentrations compared to cranberries.[2]

-

Black Chokeberry (Aronia melanocarpa) : Detected in this fruit, which is known for its high anthocyanin content.[2]

Secondary and Emerging Sources:

-

Eastern Redbud (Cercis canadensis) : The petiole tissues of this ornamental tree have been found to contain peonidin glycosides.

-

Lapacho (Tabebuia impetiginosa) : The flowers of this tree are a source of various anthocyanins, including peonidin derivatives.

Quantitative Analysis of Peonidin 3-arabinoside Content

The concentration of Peonidin 3-arabinoside in its natural sources is influenced by factors such as cultivar, ripeness, geographical location, and cultivation practices. The following tables summarize the quantitative data from various studies.

Table 1: Concentration of Peonidin 3-arabinoside in Vaccinium macrocarpon (Cranberry) Cultivars

| Cultivar | Concentration (mg/100g fresh weight) | Reference |

| 'Howes' | 16.0 (as % of total anthocyanins) | [3] |

| 'Stevens' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |

| 'Pilgrim' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |

| 'Ben Lear' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |

| 'Bergman' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |

| 'GH 1' | Not specified | [1] |

| 'Crowley' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |

| 'Dižbrūklene' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |

| 'Septembra' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |

| 'Early Black' | 50.0 | [4] |

| 'BL-22' (genetic clone) | 47.0 | [4] |

| 'Woolman' | Not specified | [4] |

| 'McFarlin' | Not specified | [4] |

| 'Searles' | Not specified | [4] |

| 'Le Munyon' | Not specified | [3] |

| 'Franklin' | Not specified | [3] |

| 'Washington' | Not specified | [3] |

| 'Black Veil' | Not specified | [3] |

Table 2: Concentration of Peonidin 3-arabinoside in Other Berries

| Berry Species | Scientific Name | Concentration (mg/100g fresh weight) | Reference |

| Highbush Blueberry | Vaccinium corymbosum | 0.293 | [2] |

Note: Quantitative data for Peonidin 3-arabinoside in many other potential sources is not as readily available or is often reported as a percentage of total anthocyanins rather than an absolute concentration.

Experimental Protocols for Extraction and Quantification

The accurate determination of Peonidin 3-arabinoside content relies on robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common method.

Sample Preparation and Extraction

A generalized protocol for the extraction of Peonidin 3-arabinoside from berry samples is as follows:

-

Homogenization : Fresh or frozen berry samples are homogenized to a fine powder or puree. Freeze-drying the material prior to extraction is a common practice to remove water and improve extraction efficiency.

-

Extraction Solvent : An acidified organic solvent is typically used to efficiently extract anthocyanins while maintaining their stability. Common solvent systems include:

-

Methanol/water/acetic acid (85:15:0.5, v/v/v)

-

Acidified methanol (e.g., with 0.1% HCl or 1% formic acid)

-

75% (v/v) Acetone with 0.5% (v/v) Acetic Acid

-

-

Extraction Procedure :

-

The homogenized sample is mixed with the extraction solvent.

-

The mixture is subjected to ultrasonication and/or shaking for a defined period (e.g., 15-30 minutes) to facilitate the release of anthocyanins.

-

The mixture is then centrifuged to separate the solid plant material from the liquid extract.

-

The supernatant containing the anthocyanins is collected. The extraction process may be repeated on the pellet to ensure complete recovery.

-

-

Filtration : The final extract is filtered through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any remaining particulate matter before HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The following provides a typical HPLC methodology for the separation and quantification of Peonidin 3-arabinoside:

-

Chromatographic System : A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a detector is required.

-

Column : A reversed-phase C18 column is most commonly used for anthocyanin separation. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.

-

Mobile Phase : A binary gradient elution is employed using:

-

Mobile Phase A : An aqueous solution of a weak acid, such as 5% formic acid in water.

-

Mobile Phase B : An organic solvent, typically methanol or acetonitrile.

-

-

Gradient Elution : A typical gradient program would start with a low percentage of mobile phase B, which is gradually increased over the run to elute the more hydrophobic compounds. An example gradient is:

-

0-5 min: 10% B

-

5-10 min: linear gradient to 45% B

-

10-15 min: hold at 45% B

-

15-20 min: linear gradient to 60% B

-

20-25 min: linear gradient to 90% B, followed by a re-equilibration step.

-

-

Flow Rate : A typical flow rate is 1.0 mL/min.

-

Column Temperature : The column is typically maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

-

Detection :

-

UV-Vis/DAD : Detection is performed in the visible range, with a wavelength of approximately 520 nm being optimal for anthocyanins.

-

Mass Spectrometry (MS) : For more selective and sensitive detection, and for structural confirmation, an MS detector can be used. The parent ion for Peonidin 3-arabinoside would be monitored.

-

-

Quantification : Quantification is achieved by comparing the peak area of Peonidin 3-arabinoside in the sample chromatogram to a calibration curve generated using a certified reference standard.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of Peonidin 3-arabinoside from a natural source.

References

- 1. Phytochemical Composition of the Fruit of Large Cranberry (Vaccinium macrocarpon Aiton) Cultivars Grown in the Collection of the National Botanic Garden of Latvia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Peonidin 3-arabinoside (FDB017304) - FooDB [foodb.ca]

- 3. mdpi.com [mdpi.com]

- 4. Phytogenotypic Anthocyanin Profiles and Antioxidant Activity Variation in Fruit Samples of the American Cranberry (Vaccinium macrocarpon Aiton) - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of Peonidin 3-arabinoside in plants.

An In-depth Technical Guide to the Biosynthesis of Peonidin 3-arabinoside in Plants

Introduction

Peonidin 3-arabinoside is a water-soluble plant pigment, a type of anthocyanin, which belongs to the broader class of flavonoids.[1] Anthocyanins are responsible for many of the orange, red, purple, and blue colors observed in plant tissues, including flowers, fruits, and vegetables.[2] Peonidin itself is an O-methylated derivative of the more common anthocyanidin, cyanidin, and imparts a characteristic magenta or purplish-red hue.[3] The stability and specific color of peonidin are dependent on pH.[3] The addition of an arabinose sugar moiety at the 3-hydroxyl position forms the glycoside, peonidin 3-arabinoside, which enhances its stability.[3] This compound is found in various fruits, such as American cranberries, bilberries, and blueberries, as well as other plants like black chokeberries and garden onions.[4]

This guide provides a detailed examination of the biosynthetic pathway of peonidin 3-arabinoside, its regulation, quantitative data on its occurrence, and the experimental protocols used for its analysis, tailored for researchers and drug development professionals.

Core Biosynthesis Pathway

The formation of peonidin 3-arabinoside is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the core flavonoid and anthocyanin branches before final modification steps.[3][5] The entire process is catalyzed by a series of enzymes, many of which are organized into a cytosolic multienzyme complex often associated with the cytoplasmic face of the endoplasmic reticulum.[6]

Phenylpropanoid Pathway

The pathway begins with the amino acid L-phenylalanine.

-

Phenylalanine Ammonia-Lyase (PAL) deaminates L-phenylalanine to produce cinnamic acid.[3][5]

-

Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, yielding 4-coumaroyl-CoA, a central precursor for numerous flavonoids.[3][5]

Core Flavonoid Synthesis

-

Chalcone Synthase (CHS) is a pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the foundational C15 scaffold of flavonoids.[3][5]

-

Chalcone Isomerase (CHI) rapidly isomerizes the naringenin chalcone into its flavanone form, naringenin.[3][6]

-

Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce the dihydroflavonol, dihydrokaempferol (DHK).[3][6]

Branching to Cyanidin Precursors

To produce peonidin, the pathway must first synthesize its direct precursor, cyanidin. This requires hydroxylation of the B-ring of the flavonoid skeleton.

-

Flavonoid 3'-Hydroxylase (F3'H) is a critical branching point enzyme that acts on DHK, hydroxylating it at the 3' position of the B-ring to produce dihydroquercetin (DHQ).[3][7] The activity of F3'H is essential for the synthesis of cyanidin- and subsequently peonidin-based anthocyanins.[3][8]

Anthocyanidin Formation

-

Dihydroflavonol 4-Reductase (DFR) reduces the 4-keto group of DHQ to form leucocyanidin.[3][6]

-

Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to produce the unstable colored anthocyanidin, cyanidin.[3][6]

Peonidin Formation and Glycosylation

The final steps involve the specific modifications that yield peonidin 3-arabinoside.

-

Anthocyanin O-Methyltransferase (OMT) catalyzes the methylation of cyanidin. This enzyme transfers a methyl group, typically from S-adenosyl-L-methionine, to the 3'-hydroxyl group on the B-ring of cyanidin, resulting in the formation of peonidin.[3][6]

-

Glycosylation: Peonidin, in its aglycone form, is highly unstable. It is rapidly stabilized by glycosylation. A specific UDP-glycosyltransferase (UGT) , likely an arabinosyltransferase, transfers an arabinose sugar moiety to the 3-hydroxyl group of the peonidin C-ring to form the final stable compound, peonidin 3-arabinoside.[3][6]

Pathway Regulation

The biosynthesis of anthocyanins, including peonidin 3-arabinoside, is tightly controlled at the transcriptional level. The primary regulatory mechanism involves a conserved protein complex known as the MBW complex.[3] This complex consists of transcription factors from three distinct protein families:

-

R2R3-MYB proteins

-

basic Helix-Loop-Helix (bHLH) proteins

-

WD40 repeat proteins

The MYB transcription factors are often the primary determinants that activate the structural genes of the pathway, such as CHS, DFR, ANS, and UGT.[3] The expression and activity of the MBW complex are influenced by various developmental cues and environmental stimuli, including light, temperature, and hormonal signals, allowing the plant to modulate pigment production in response to its environment.[3][7]

Quantitative Data

The concentration of peonidin 3-arabinoside varies significantly among different plant species and even between cultivars. It is a notable anthocyanin in several common fruits.

| Plant Species | Common Name | Reported Presence |

| Vaccinium macrocarpon | American Cranberry | High concentration |

| Vaccinium myrtillus | Bilberry | High concentration |

| Vaccinium corymbosum | Highbush Blueberry | High concentration |

| Vaccinium angustifolium | Lowbush Blueberry | Detected |

| Photinia melanocarpa | Black Chokeberry | Detected |

| Allium cepa | Garden Onion | Detected |

| Vaccinium vitis-idaea | Lingonberry | Detected |

| (Data sourced from the Human Metabolome Database)[4] |

Experimental Protocols

The analysis of peonidin 3-arabinoside requires careful extraction, purification, and quantification to ensure accuracy and prevent degradation.

Extraction

Anthocyanins are typically extracted from plant material using weakly acidified alcohol-based solvents.[9]

-

Objective: To efficiently extract anthocyanins from the plant matrix while minimizing their degradation.

-

Sample Preparation: Fresh plant material (e.g., fruit puree, ground leaves) is weighed (approx. 25-30 g).[10]

-

Solvent System: A common solvent is a mixture of ethanol or methanol with water (e.g., 85:15 v/v), acidified with a weak organic acid like formic acid or acetic acid to a pH that maintains the stable flavylium cation form of the anthocyanin.[9][11] Mineral acids like HCl can also be used but may cause hydrolysis of acylated anthocyanins.[9]

-

Procedure:

-

Homogenize the plant sample with the extraction solvent (e.g., a 1:2 ratio of puree to solvent).[10]

-

Agitate the mixture using a magnetic stirrer or sonicator for approximately 1 hour at a controlled temperature (often cool to prevent degradation).[10]

-

Separate the solid material from the liquid extract through filtration (e.g., vacuum filtration) or centrifugation.[10]

-

The resulting supernatant contains the crude anthocyanin extract. The procedure is typically repeated multiple times to ensure complete extraction.

-

Purification

Crude extracts contain various interfering compounds such as sugars, organic acids, and chlorophylls that can compromise anthocyanin stability and analysis.[11]

-

Objective: To remove non-anthocyanin compounds from the crude extract.

-

Method: Solid-Phase Extraction (SPE) is a widely used and effective method.[9]

-

Procedure:

-

Conditioning: An SPE cartridge (e.g., C18) is conditioned by passing methanol followed by acidified water through it.

-

Loading: The crude extract is loaded onto the conditioned cartridge. Anthocyanins and other phenolic compounds are retained on the stationary phase, while sugars and other polar compounds pass through.

-

Washing: The cartridge is washed with acidified water to remove any remaining sugars and acids. A second wash with a non-polar solvent like ethyl acetate can be used to remove less polar impurities.

-

Elution: The purified anthocyanins are eluted from the cartridge using an acidified alcoholic solvent, typically methanol.[9]

-

The purified eluate is often concentrated under vacuum and redissolved in a suitable solvent for analysis.[9]

-

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying individual anthocyanins like peonidin 3-arabinoside.[2][11]

-

Objective: To separate, identify, and quantify peonidin 3-arabinoside.

-

Instrumentation: An HPLC or UHPLC system coupled with a Diode Array Detector (DAD) or UV-Vis detector, and often a Mass Spectrometer (MS) for definitive identification.[11][12]

-

Typical HPLC Conditions:

-

Column: A reverse-phase C18 column is most commonly used.[11][13]

-

Mobile Phase: A binary solvent system is employed, consisting of:

-

Elution: A gradient elution is typically used, starting with a low concentration of Solvent B and gradually increasing it over the run to separate compounds with different polarities.[12][13]

-

Detection: The eluting compounds are monitored at a wavelength of approximately 520 nm, which is the maximum absorbance for most anthocyanins.[2][11][13]

-

Identification: Peonidin 3-arabinoside is identified by comparing its retention time and UV-Vis spectrum with that of a pure standard. Confirmation is achieved using LC-MS, which provides mass-to-charge ratio data for the parent ion and its fragments.[9][12]

-

Quantification: The concentration is determined by creating a calibration curve using a certified standard of peonidin 3-arabinoside and integrating the peak area from the sample chromatogram.[13]

-

Visualizations

Biosynthesis Pathway Diagram

Caption: Biosynthesis pathway of Peonidin 3-arabinoside from L-phenylalanine.

Experimental Workflow Diagram

Caption: Workflow for the extraction, purification, and analysis of Peonidin 3-arabinoside.

References

- 1. Peonidin 3-arabinoside | C21H21ClO10 | CID 91810651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for Peonidin 3-arabinoside (HMDB0038089) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses [mdpi.com]

- 7. Understanding the molecular regulation of flavonoid 3’-hydroxylase in anthocyanin synthesis: insights from purple qingke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. mitrask.com [mitrask.com]

- 11. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. phcog.com [phcog.com]

Peonidin 3-Arabinoside in Vaccinium macrocarpon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, analysis, and biosynthesis of peonidin 3-arabinoside, a key anthocyanin in American cranberry (Vaccinium macrocarpon). This document synthesizes quantitative data, details experimental protocols, and visualizes relevant biochemical pathways and analytical workflows to serve as a valuable resource for researchers in phytochemistry, food science, and drug development.

Quantitative Occurrence of Peonidin 3-Arabinoside

Peonidin 3-arabinoside is one of the predominant anthocyanins in cranberries, contributing significantly to their characteristic red color.[1][2] Its concentration, however, can vary considerably among different cultivars and is influenced by environmental factors such as light exposure.[1][3] The following tables summarize the quantitative data on peonidin 3-arabinoside content in various cranberry cultivars as reported in the scientific literature.

Table 1: Concentration of Peonidin 3-Arabinoside in Different Vaccinium macrocarpon Cultivars

| Cultivar/Genetic Clone | Peonidin 3-Arabinoside Content (mg/g dry weight) | Reference |

| 'BL-8' (genetic clone) | 1.48 ± 0.02 | [1] |

| 'Woolman' | 1.38 ± 0.02 | [1] |

| 'Crowley' | 1.46 ± 0.02 | [1] |

| 'Early Black' | 0.50 ± 0.01 | [1] |

| 'BL-22' (genetic clone) | 0.47 ± 0.02 | [1] |

Table 2: Relative Abundance of Peonidin 3-Arabinoside in Relation to Other Major Anthocyanins

| Anthocyanin | Relative Abundance (%) | Reference |

| Cyanidin-3-galactoside | 18.64–32.36 | [2] |

| Cyanidin-3-arabinoside | 14.18–23.63 | [2] |

| Peonidin-3-galactoside | 27.19–42.54 | [2] |

| Peonidin 3-arabinoside | 11.26–17.91 | 2 |

Experimental Protocols for Analysis

The quantification of peonidin 3-arabinoside in cranberries typically involves extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed.[1][4]

Sample Preparation and Extraction

A validated method for the extraction of anthocyanins from freeze-dried cranberry fruit and related products has been established.[4][5]

-

Sample Grinding: Freeze-dried cranberries or powdered extracts are ground to a fine powder (<60 mesh or 250 μm).[5][6]

-

Extraction Solvent: An acidified methanol solution is commonly used. A typical solvent is a mixture of methanol, water, and formic or hydrochloric acid.[7][8] For instance, a combination of acetone, water, and acetic acid (70:29.5:0.5 v/v) has also been used.[8]

-

Extraction Procedure:

-

Weigh approximately 0.250 g of the powdered sample into a conical tube.[5]

-

Add 20 mL of the extraction solvent.[5]

-

The mixture is then subjected to sonication (e.g., 15 minutes) and shaking (e.g., 30 minutes at 180 rpm).[5]

-

After extraction, the mixture is centrifuged (e.g., 5000 rpm for 5 minutes) to separate the supernatant.[5]

-

The supernatant is collected and may be brought to a final volume (e.g., 25 mL) with the extraction solvent.[5]

-

Chromatographic Analysis

The extracted anthocyanins are separated and quantified using reverse-phase HPLC or UPLC.

-

Column: A C18 reverse-phase column is typically used for separation.[4][5]

-

Mobile Phase: A binary gradient elution is employed, commonly consisting of:

-

Gradient Elution Example: A typical gradient profile might be: 0.0–2.0 min, 5% B; 2.0–7.0 min, 9% B; 7.0–9.0 min, 12% B; 9.0–10.0 min, 25% B; 10.0–10.5 min, 80% B; 10.5–11.0 min, 80% B; and 11.0–12.0 min, 5% B.[2]

-

Column Temperature: The column is maintained at a constant temperature, for example, 30 °C.[2]

-

Detection: Anthocyanins are detected using a UV-Vis detector at a wavelength of 520 nm.[2][9]

-

Quantification: Quantification is performed by comparing the peak area of the analyte with that of a certified reference standard of peonidin 3-arabinoside.[2][4] The analytical range for peonidin 3-arabinoside has been reported to be 0.42–27.14 µg/mL.[4][5][6] The method detection limit for peonidin 3-arabinoside has been estimated to be 0.011 µg/mL.[4][5][6]

Biosynthesis and Regulation

Peonidin 3-arabinoside is synthesized via the flavonoid pathway, a well-characterized metabolic route in plants. The biosynthesis of anthocyanins is catalyzed by a series of enzymes.[3]

The red color of cranberry fruit is attributed to six primary anthocyanins: cyanidin 3-galactoside, cyanidin 3-glucoside, cyanidin 3-arabinoside, peonidin 3-galactoside, peonidin 3-glucoside, and peonidin 3-arabinoside.[3][10] The biosynthesis of these compounds is sensitive to environmental cues, particularly light. Red light has been shown to stimulate anthocyanin biosynthesis in cranberries.[7][11] Phytochromes, which are photoreceptors that respond to red and far-red light, are known to be involved in regulating anthocyanin production.[3]

Simplified anthocyanin biosynthesis pathway leading to peonidin 3-arabinoside.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of peonidin 3-arabinoside in Vaccinium macrocarpon.

Workflow for the analysis of peonidin 3-arabinoside in cranberries.

References

- 1. Phytogenotypic Anthocyanin Profiles and Antioxidant Activity Variation in Fruit Samples of the American Cranberry (Vaccinium macrocarpon Aiton) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Composition of the Fruit of Large Cranberry (Vaccinium macrocarpon Aiton) Cultivars Grown in the Collection of the National Botanic Garden of Latvia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Light on Anthocyanin Levels in Submerged, Harvested Cranberry Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Influence of the Growing Region on the Phytochemical Composition and Antioxidant Properties of North American Cranberry Fruit (Vaccinium macrocarpon Aiton) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Peonidin 3-arabinoside: A Review of Current Research and Future Directions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin 3-arabinoside, an anthocyanin found in various berries and other plant sources, represents a molecule of interest within the flavonoid family. However, a comprehensive review of the existing scientific literature reveals a significant gap in dedicated research on this specific glycoside. While the broader class of anthocyanins, and particularly the closely related peonidin 3-glucoside, have been the subject of numerous studies investigating their antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, data specifically pertaining to Peonidin 3-arabinoside is sparse. This technical guide synthesizes the available information on Peonidin 3-arabinoside, drawing necessary inferences from related compounds to provide a current understanding of its potential. This document also highlights the critical need for further research to elucidate its unique biological activities and therapeutic potential, presenting generalized experimental protocols and hypothetical signaling pathways to guide future investigations.

I. Chemical Profile and Natural Occurrence

Peonidin 3-arabinoside belongs to the anthocyanin subclass of flavonoids, characterized by the core structure of the peonidin aglycone linked to an arabinose sugar molecule at the C3 position. This glycosylation enhances its solubility in aqueous environments. Like other anthocyanins, its coloration is pH-dependent, typically appearing red in acidic conditions and shifting towards purple and blue in more alkaline environments.

This compound has been identified in a variety of plant sources, most notably in berries. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard analytical technique for its identification and quantification in complex mixtures.

II. Biological Activities and Therapeutic Potential (Inferred)

The majority of the data on the biological effects of peonidin glycosides comes from studies on peonidin 3-glucoside. The following sections outline the potential activities of Peonidin 3-arabinoside based on these related compounds.

A. Antioxidant Activity

B. Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Anthocyanins, including peonidin 3-glucoside, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The primary molecular targets are thought to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, anthocyanins can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Hypothesized Anti-Inflammatory Mechanism.

C. Anti-Cancer Activity

Research on peonidin 3-glucoside has demonstrated its potential as an anti-cancer agent.[1][2] These studies suggest that it can inhibit the growth of various cancer cell lines through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Key molecular events include the modulation of Bcl-2 family proteins and the activation of caspases, such as caspase-3.[1][3] Furthermore, peonidin 3-glucoside has been shown to inhibit cancer cell metastasis by downregulating the activity of proteinases and suppressing the MAPK signaling pathway.[4] It is plausible that Peonidin 3-arabinoside shares similar anti-proliferative and anti-metastatic properties.

Hypothesized Anti-Cancer Mechanisms.

D. Neuroprotective Effects

The ability of flavonoids to cross the blood-brain barrier positions them as promising candidates for neuroprotective therapies. Anthocyanin-rich extracts have demonstrated protective effects in cellular models of neurodegeneration. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage caused by oxidative stress and neuroinflammation. While no studies have specifically investigated the neuroprotective potential of Peonidin 3-arabinoside, its structural similarity to other neuroprotective flavonoids suggests it may offer similar benefits.

III. Methodologies for Research

The following section details generalized experimental protocols that can be adapted for the specific study of Peonidin 3-arabinoside.

A. Extraction and Isolation

A standardized protocol for the extraction and isolation of Peonidin 3-arabinoside from plant material would involve:

-

Extraction : Homogenized plant material is subjected to extraction with an acidified solvent, typically methanol or ethanol with 0.1% HCl or 1% formic acid, to maintain the stability of the anthocyanin structure.

-

Purification : The crude extract is then purified using solid-phase extraction (SPE) with a C18 cartridge to remove sugars, organic acids, and other polar impurities.

-

Isolation : High-purity Peonidin 3-arabinoside can be isolated from the purified extract using preparative High-Performance Liquid Chromatography (HPLC).

References

A Technical Guide to the Discovery, Isolation, and Characterization of Peonidin 3-arabinoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Peonidin 3-arabinoside, a naturally occurring anthocyanin. It covers the discovery, natural sources, detailed experimental protocols for isolation and purification, and its interaction with key cellular signaling pathways.

Introduction to Peonidin 3-arabinoside

Peonidin 3-arabinoside is a flavonoid and a member of the anthocyanin family, which are water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1][2][3] Chemically, it is a glycoside formed from the peonidin aglycone and an arabinose sugar moiety.[1][2][3] Its chemical formula is C₂₁H₂₁ClO₁₀ and it has a molecular weight of 468.8 g/mol .[4][5] This compound is of significant interest to the scientific community due to its potential antioxidant and anti-inflammatory properties.

While the exact historical first discovery of Peonidin 3-arabinoside is not well-documented in readily available literature, its identification is linked to the broader characterization of anthocyanins in various plant species, particularly in berries of the Vaccinium genus.

Natural Sources and Quantitative Data

Peonidin 3-arabinoside is found in a variety of berries, with cranberries (Vaccinium macrocarpon) and blueberries (Vaccinium corymbosum) being particularly rich sources.[6] Its concentration can vary significantly depending on the cultivar, growing conditions, and ripeness of the fruit.

| Plant Source | Cultivar/Variety | Peonidin 3-arabinoside Content (mg/100g fresh weight unless otherwise stated) | Reference(s) |

| American Cranberry (Vaccinium macrocarpon) | 'Woolman' | 138 mg/100g | [7] |

| 'Crowley' | 146 mg/100g | [7] | |

| 'BL-8' (genetic clone) | 148 mg/100g | [7] | |

| 'Early Black' | 50 mg/100g | [7] | |

| 'BL-22' (genetic clone) | 47 mg/100g | [7] | |

| Highbush Blueberry (Vaccinium corymbosum) | 'Sierra' | 0.00 - 0.21 mg/100g | [7] |

| Bilberry (Vaccinium myrtillus) | Not specified | Present, but quantitative data is variable. | [8] |

| Blackcurrant (Ribes nigrum) | Not specified | Present as a minor anthocyanin. | [9][10] |

Experimental Protocols: Isolation and Purification

The isolation and purification of Peonidin 3-arabinoside from natural sources involve several key steps: extraction, preliminary purification, and chromatographic separation. The following protocols are based on established methods for anthocyanin isolation, with specific details relevant to Peonidin 3-arabinoside where available.

Extraction

The initial step involves extracting the anthocyanins from the plant material. Acidified solvents are crucial for maintaining the stability of the flavylium cation of anthocyanins.

Protocol: Acidified Solvent Extraction

-

Sample Preparation: Freeze-dry the plant material (e.g., cranberry pomace) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid).

-

Extraction:

-

Mix the powdered plant material with the acidified methanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Sonciate the mixture for 30 minutes in an ultrasonic bath to disrupt cell walls.

-

Agitate the mixture on a shaker for 2 hours at room temperature, protected from light.

-

-

Separation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Re-extraction: Repeat the extraction process on the solid residue to maximize the yield.

-

Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a concentrated crude extract.

Preliminary Purification: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to remove sugars, organic acids, and other polar compounds, thereby concentrating the anthocyanin fraction.

Protocol: C18 Solid-Phase Extraction

-

Cartridge Conditioning: Activate a C18 SPE cartridge by passing methanol followed by acidified water (e.g., water with 0.1% HCl).

-

Sample Loading: Dissolve the crude extract in a small volume of acidified water and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with acidified water to remove sugars and other highly polar impurities.

-

Elution: Elute the anthocyanins from the cartridge using acidified methanol. This step selectively recovers the phenolic compounds, including Peonidin 3-arabinoside.

-

Concentration: Evaporate the methanol from the eluate to obtain a purified anthocyanin extract.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Bilberry (Vaccinium myrtillus L.) Extracts Comparative Analysis Regarding Their Phytonutrient Profiles, Antioxidant Capacity along with the In Vivo Rescue Effects Tested on a Drosophila melanogaster High-Sugar Diet Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biolink.no [biolink.no]

- 4. Peonidin 3-arabinoside | C21H21ClO10 | CID 91810651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Peonidin 3-arabinoside: A Technical Guide to its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin 3-arabinoside, an anthocyanin belonging to the flavonoid class of secondary metabolites, is a naturally occurring pigment responsible for the vibrant red and purple hues observed in various plant tissues. Beyond its contribution to plant coloration, this molecule plays a significant role in plant physiology, particularly in mediating responses to environmental stressors. As a potent antioxidant and anti-inflammatory agent, peonidin 3-arabinoside is of increasing interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, and physiological functions of peonidin 3-arabinoside. It details experimental protocols for its extraction, quantification, and biological activity assessment, and visualizes key biochemical pathways and experimental workflows to support further research and drug development endeavors.

Introduction

Plants, being sessile organisms, have evolved intricate biochemical mechanisms to adapt to and defend against a myriad of environmental challenges. A key component of this adaptive strategy is the production of a diverse array of secondary metabolites. Among these, flavonoids, and specifically anthocyanins, are of paramount importance. Peonidin 3-arabinoside is an O-methylated anthocyanin, a glycoside of peonidin, which is the 3'-O-methylated derivative of cyanidin. It is found in various fruits, such as cranberries and blueberries, contributing to their characteristic color and potential health benefits.[1] This document serves as a technical resource, consolidating the current knowledge on peonidin 3-arabinoside and providing detailed methodologies for its study.

Chemical and Physical Properties

Peonidin 3-arabinoside is a water-soluble compound characterized by the C6-C3-C6 flavonoid skeleton.[2] The glycosylation at the 3-position with an arabinose sugar moiety enhances its stability and solubility. The chemical properties of peonidin 3-arabinoside are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H21ClO10 | [2] |

| Molecular Weight | 468.8 g/mol | [2] |

| Class | Anthocyanin, Flavonoid | [2] |

| Appearance | Dark red/purple powder | [2] |

| Solubility | Highly water-soluble | [2] |

| Stability | Degraded by hydrolysis and/or hydrogenation at temperatures >40°C. Should be stored in darkness at low temperatures (< -5°C). | [2] |

Biosynthesis of Peonidin 3-arabinoside

The biosynthesis of peonidin 3-arabinoside is an integral part of the broader flavonoid and anthocyanin pathways in plants. This multi-step enzymatic process originates from the phenylpropanoid pathway.

The core pathway begins with the synthesis of chalcone from p-coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone synthase (CHS). Subsequent enzymatic reactions lead to the formation of dihydroflavonols. The anthocyanin-specific branch of the pathway then converts these precursors into cyanidin, the direct precursor of peonidin. The final step in the formation of the peonidin aglycone is the methylation of the 3'-hydroxyl group of cyanidin by an O-methyltransferase (OMT). Subsequently, the unstable peonidin aglycone is glycosylated at the 3-hydroxyl position with an arabinose sugar, a reaction catalyzed by a specific glycosyltransferase, to form the stable peonidin 3-arabinoside.

References

In Vitro Antioxidant Potential of Peonidin 3-arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-arabinoside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables.[1] Anthocyanins are of significant interest in the fields of nutrition and pharmacology due to their potent antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This technical guide provides an in-depth overview of the in vitro antioxidant potential of Peonidin 3-arabinoside, detailing common experimental protocols used for its assessment and summarizing the available quantitative data for related compounds. Due to a lack of specific quantitative data for Peonidin 3-arabinoside in the reviewed literature, data for closely related peonidin derivatives is presented to provide an indication of its likely antioxidant capacity.

Quantitative Antioxidant Data

While specific quantitative data for Peonidin 3-arabinoside is not extensively available in the current body of scientific literature, the following table summarizes the antioxidant activity of other peonidin-based anthocyanins. This data provides a valuable reference point for estimating the potential antioxidant efficacy of Peonidin 3-arabinoside.

| Compound | Assay | IC50 (µg/mL) | Source |

| Peonidin-based Anthocyanin Monomer (P1) | DPPH | 87.08 | [2] |

| Peonidin-based Anthocyanin Monomer (P2) | DPPH | 57.88 | [2] |

| Peonidin-based Anthocyanin Monomer (P3) | DPPH | 45.14 | [2] |

| Peonidin-based Anthocyanin Monomer (P4) | DPPH | 37.08 | [2] |

| Peonidin-based Anthocyanin Monomer (P5) | DPPH | 29.05 | [2] |

| Purple Sweet Potato Anthocyanins (PSPAs) | DPPH | 30.62 | [2] |

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays commonly used to evaluate compounds like Peonidin 3-arabinoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.[3]

-

Sample Preparation: Prepare a stock solution of Peonidin 3-arabinoside in methanol. From this stock, create a series of dilutions to determine the IC50 value. A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a specific volume of the sample or standard dilutions.

-

Add the DPPH solution to each well or tube and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[3]

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol and the DPPH solution is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of Peonidin 3-arabinoside and a series of dilutions. A positive control like Trolox is prepared similarly.

-

Assay Procedure:

-

Add a small volume of the sample or standard to the ABTS•+ working solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of absorbance of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare a 300 mM acetate buffer (pH 3.6).

-

Prepare a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

-

Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).

-

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent. Warm the reagent to 37°C before use.[4]

-

-

Sample Preparation: Prepare a stock solution of Peonidin 3-arabinoside and its dilutions. A ferrous sulfate (FeSO₄) solution is used to create a standard curve.

-

Assay Procedure:

-

Add the sample or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[4]

-

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: The FRAP value is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

-

Prepare a fresh solution of AAPH.

-

Prepare a series of Trolox dilutions to serve as the standard.

-

-

Sample Preparation: Prepare a stock solution of Peonidin 3-arabinoside and its dilutions in the same buffer.

-

Assay Procedure:

-

In a black 96-well microplate, add the sample or Trolox standard to the fluorescein solution.

-

Incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

-

Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standards, and the results are expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are typically used and are seeded in a 96-well plate and cultured until they reach confluence.

-

Cell Treatment:

-

The cells are washed and then incubated with the sample (Peonidin 3-arabinoside) and a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

-

-

Induction of Oxidative Stress: After incubation, the cells are washed to remove the extracellular compound and probe. A peroxyl radical generator, such as ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce cellular oxidative stress.

-

Measurement: The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is measured over time using a fluorescence plate reader.

-

Calculation: The antioxidant capacity is determined by the ability of the compound to inhibit the fluorescence development compared to control cells. The results are often expressed as quercetin equivalents (QE).

Visualizations

Experimental Workflow

Caption: General workflow for in vitro antioxidant assays.

Plausible Antioxidant Signaling Pathway

Flavonoids, including anthocyanins, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway involved is the Nrf2-Keap1 pathway.

Caption: Plausible Nrf2-mediated antioxidant signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress (increased ROS) or inducers like certain flavonoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a battery of antioxidant and cytoprotective enzymes. This cellular defense mechanism helps to mitigate oxidative damage. While this pathway is established for many flavonoids, specific studies on Peonidin 3-arabinoside's interaction with the Nrf2-Keap1 system are needed for confirmation.

Conclusion

Peonidin 3-arabinoside, as an anthocyanin, is expected to possess significant in vitro antioxidant potential. The standardized assays detailed in this guide—DPPH, ABTS, FRAP, ORAC, and CAA—provide a robust framework for quantifying this activity. Although specific quantitative data for Peonidin 3-arabinoside is sparse, the data from related peonidin compounds suggest it is likely a potent antioxidant. Furthermore, its mechanism of action may extend beyond direct radical scavenging to the modulation of crucial cellular antioxidant defense pathways, such as the Nrf2-Keap1 pathway. Further research is warranted to elucidate the precise antioxidant capacity and the specific molecular mechanisms of Peonidin 3-arabinoside, which will be crucial for its potential application in the development of novel therapeutic agents and functional foods.

References

- 1. Human Metabolome Database: Showing metabocard for Peonidin 3-arabinoside (HMDB0038089) [hmdb.ca]

- 2. mdpi.com [mdpi.com]

- 3. Concentration data for Peonidin 3-O-arabinoside in Highbush blueberry, raw - Phenol-Explorer [phenol-explorer.eu]

- 4. Showing Compound Peonidin 3-arabinoside (FDB017304) - FooDB [foodb.ca]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Peonidin 3-arabinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-arabinoside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the red, purple, and blue pigments in many plants. It is a glycoside of peonidin, where an arabinose sugar moiety is attached at the 3-position. This compound is of significant interest to researchers due to its presence in various fruits and vegetables, such as bilberries and bog whortleberries, and its potential antioxidant properties.[1][2][3] This technical guide provides a detailed overview of the known physical and chemical properties of Peonidin 3-arabinoside, experimental protocols for its study, and a logical workflow for its isolation and characterization.

Physical and Chemical Properties

The following tables summarize the key physical and chemical identifiers and properties of Peonidin 3-arabinoside. Data has been compiled from various chemical databases and suppliers.

Table 1: Chemical Identifiers and Formula

| Property | Value | Citations |

| IUPAC Name | (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | [4] |

| Synonyms | Peonidin-3-o-arabinoside chloride, Peonidin arabinoside, Peonidin 3-monoarabinoside, Peonidin 3-o-alpha-L-arabinopyranoside | [4] |

| Molecular Formula | C₂₁H₂₁ClO₁₀ | [1][4] |

| Molecular Weight | 468.8 g/mol , 468.84 g/mol | [1][4][5] |

| CAS Number | 27214-74-0, 524943-91-7 | [4][5][6][7][8] |

| Parent Compound | Peonidin 3-arabinoside cation | [4] |

Table 2: Physicochemical Properties and Specifications

| Property | Value / Description | Citations |

| Appearance | Dark red / purple powder | |

| Purity | ≥95% - >97% (as determined by HPLC) | [5] |

| Solubility | Highly water-soluble. | |

| Stability | Readily degraded by hydrolysis and/or hydrogenation at temperatures >40°C. Stable for ≥ 2 years when stored at -20°C. | [7] |

| Storage | Store in darkness at low temperatures (< -5°C or -20°C). | [7] |

| Melting Point | Data not available in cited sources. | |

| Boiling Point | Data not available in cited sources. | |

| Spectral Data (UV/Vis) | Detected by HPLC at 280 nm and 520 nm. |

Experimental Protocols

The isolation, purification, and characterization of Peonidin 3-arabinoside require careful handling due to the compound's relative instability.[9] The following sections detail common methodologies.

Extraction from Natural Sources

Peonidin 3-arabinoside is typically extracted from plant materials rich in anthocyanins.

-

Objective: To extract crude anthocyanins, including Peonidin 3-arabinoside, from a plant matrix.

-

General Protocol:

-

Sample Preparation: Plant material (e.g., berries) is often freeze-dried and ground into a fine powder to maximize surface area.

-

Solvent Extraction: The powdered material is macerated or sonicated with a suitable solvent. Common solvents include methanol or ethanol mixtures acidified with a small amount of acid (e.g., hydrochloric, formic, or trifluoroacetic acid) to maintain the stable flavylium cation form of the anthocyanin.[9]

-

Advanced Methods: Techniques like pressurized liquid extraction, microwave-assisted extraction, or ultrasound-assisted extraction can be employed to improve efficiency.[10] Greener alternatives using deep eutectic solvents (e.g., choline chloride:lactic acid) have also been explored.[10]

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The solvent is then typically removed under reduced pressure at a temperature below 40°C to prevent degradation.

-

Purification

Crude extracts contain numerous other compounds, such as sugars, organic acids, and other phenolics, which must be removed.[9]

-

Objective: To isolate and purify Peonidin 3-arabinoside from the crude extract.

-

Protocol 1: Solid-Phase and Column Chromatography

-

Initial Cleanup: The crude extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove highly polar impurities.

-

Column Chromatography: Sephadex LH-20 column chromatography is a widely used method for fractionating anthocyanins.[9]

-

The column is equilibrated with an aqueous, slightly acidified mobile phase.

-

The crude extract is loaded onto the column.

-

Polar impurities like sugars and acids are washed from the column with the aqueous mobile phase.[9]

-

A gradient of acidified methanol is then used to elute the anthocyanins. Fractions are collected and monitored by TLC or HPLC.[9]

-

-

-

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Selection: A suitable biphasic solvent system is selected. For flavonoid glycosides, systems composed of n-hexane–ethyl acetate–methanol–water are common.[11] The partition coefficient (K) of the target compound determines the optimal system.

-

Separation: The crude sample is dissolved in a mixture of the upper and lower phases and injected into the HSCCC instrument.[11] The separation is performed by pumping the mobile phase through the stationary phase held in the coiled column.

-

Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing the pure compound.[11]

-

Structural Characterization and Purity Analysis

-

Objective: To confirm the identity and determine the purity of the isolated Peonidin 3-arabinoside.

-

Method 1: High-Performance Liquid Chromatography (HPLC)

-

System: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using two solvents: (A) acidified water (e.g., with formic or trifluoroacetic acid) and (B) an organic solvent like methanol or acetonitrile.

-

Detection: A Diode Array Detector (DAD) or UV/Vis detector is used, monitoring at characteristic wavelengths for anthocyanins, such as 520 nm, and for general flavonoids at 280 nm. Purity is assessed by the peak area percentage.

-

-

Method 2: Mass Spectrometry (MS)

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS), often with Electrospray Ionization (ESI), is the standard method for flavonoid identification.[12]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Tandem MS (MS/MS) is used to fragment the molecule, which typically results in a fragment corresponding to the peonidin aglycone (expected around m/z 301), confirming the identity of both the aglycone and the sugar moiety.[13]

-

-

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: 1D (¹H and ¹³C) and 2D NMR experiments are performed on the purified compound dissolved in a suitable deuterated solvent (e.g., deuterated methanol with a small amount of acid).

-

Analysis: NMR provides detailed structural information, allowing for the unambiguous assignment of all protons and carbons, confirming the structure of the peonidin core, the identity of the arabinose sugar, and the glycosylation site.[14][15]

-

Mandatory Visualizations

The following diagram illustrates a standard workflow for the extraction, purification, and characterization of Peonidin 3-arabinoside from a natural source.

Caption: A generalized workflow for the isolation and characterization of Peonidin 3-arabinoside.

Signaling Pathways and Biological Activity

While Peonidin 3-arabinoside is known for its antioxidant activity, specific signaling pathways directly modulated by this compound are not extensively detailed in the current literature.[7] However, research on closely related anthocyanins, such as Peonidin-3-O-glucoside (P3G), has shown involvement in pathways related to nonalcoholic fatty liver disease (NAFLD).[16] P3G has been found to reduce oxidative stress and inflammation by regulating mitochondrial and lysosome functions.[16] Furthermore, other anthocyanins have been shown to interact with pathways involving PPARα, which is critical in lipid metabolism.[16] Future research may elucidate similar mechanisms for Peonidin 3-arabinoside.

Conclusion

Peonidin 3-arabinoside is a flavonoid of significant scientific interest. This guide provides a consolidated resource on its chemical and physical properties, alongside established protocols for its extraction, purification, and characterization. The provided workflow and data tables serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the biological activities and potential therapeutic applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Metabolome Database: Showing metabocard for Peonidin 3-arabinoside (HMDB0038089) [hmdb.ca]

- 4. Peonidin 3-arabinoside | C21H21ClO10 | CID 91810651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Peonidin-3-O-arabinoside chloride | CymitQuimica [cymitquimica.com]

- 6. PEONIDIN 3-ARABINOSIDE | 27214-74-0 [chemicalbook.com]

- 7. molnova.com:443 [molnova.com:443]

- 8. phytohub.eu [phytohub.eu]

- 9. energ-en.ro [energ-en.ro]

- 10. mdpi.com [mdpi.com]

- 11. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.ekb.eg [journals.ekb.eg]

- 16. mdpi.com [mdpi.com]

Peonidin 3-arabinoside: A Technical Overview for Researchers

Central Identifier: Peonidin 3-arabinoside Chemical Class: Anthocyanin, Flavonoid

This technical guide provides an in-depth overview of Peonidin 3-arabinoside, an anthocyanin found in various fruits and vegetables. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, biological activities, and relevant experimental protocols.

Core Chemical and Physical Data

Peonidin 3-arabinoside is a glycoside of peonidin, where an arabinose sugar moiety is attached at the 3-position. As with many anthocyanins, it is often isolated as a chloride salt to enhance stability.

| Property | Value | Source |

| CAS Number | 27214-74-0 | [1] |

| Molecular Formula | C₂₁H₂₁ClO₁₀ | [1][2][3] |

| Molecular Weight | 468.84 g/mol | [2] |

| Appearance | Dark red/purple powder | |

| Purity | Typically >97% (by HPLC) | |

| Solubility | Highly water-soluble | |

| Storage Conditions | Store at < -5°C in the dark |

Biological Activity and Mechanism of Action

While specific quantitative data for the biological activity of Peonidin 3-arabinoside is not extensively documented in publicly available literature, the activities of the broader peonidin and anthocyanin classes are well-studied. These compounds are known for their potent antioxidant and anti-inflammatory properties. The biological effects are largely attributed to their ability to scavenge free radicals and modulate key cellular signaling pathways involved in inflammation and cellular stress responses.

Antioxidant Activity

Anthocyanins, including peonidins, are effective radical scavengers. Their antioxidant capacity is a key feature of their potential health benefits. The structure of flavonoids allows them to donate hydrogen atoms to free radicals, thereby neutralizing them.

Anti-inflammatory Effects

dot

References

- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Peonidin 3-arabinoside: A Technical Guide to its Health Benefits and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-arabinoside is an anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many fruits and vegetables. As a glycoside of peonidin, it is found in various berries and other plant-based foods. While research has highlighted the significant health-promoting properties of anthocyanins as a group, and specifically peonidin and its more common 3-glucoside counterpart, data specifically on peonidin 3-arabinoside remains limited. This technical guide aims to provide a comprehensive overview of the known and potential health benefits associated with peonidin 3-arabinoside consumption, drawing on data from closely related compounds where necessary. This document will delve into its anti-diabetic, anti-cancer, antioxidant, anti-inflammatory, and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Table 1: Natural Sources and Concentration of Peonidin 3-arabinoside

| Food Source | Scientific Name | Concentration (mg/100g FW) | Citation |

| Highbush Blueberry | Vaccinium corymbosum | 0.00 - 0.64 | [1] |

| American Cranberry | Vaccinium macrocarpon | Detected | [2] |

| Bilberry | Vaccinium myrtillus | Detected | [2] |

Anti-Diabetic Effects

Anthocyanins, including peonidin and its glycosides, have demonstrated potential in the management of hyperglycemia by inhibiting key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. Delaying the digestion of carbohydrates is a key therapeutic strategy for managing postprandial blood glucose levels in type 2 diabetes.

Table 2: In Vitro Anti-Diabetic Activity of Peonidin

| Compound | Enzyme | IC50 Value (µM) | Inhibition Type | Citation |

| Peonidin | α-Glucosidase | 4.11 - 54.69 | Non-competitive | [3] |

| Acarbose (Standard) | α-Glucosidase | 0.53 | - | [3] |

Note: Data for Peonidin 3-arabinoside is not available. The data presented is for the aglycone, peonidin.

Anti-Cancer Activity

Peonidin and its glycosides have been investigated for their anti-proliferative and pro-apoptotic effects in various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, key mechanisms in cancer prevention and therapy. Research has primarily focused on peonidin 3-glucoside.

Table 3: Anti-Cancer Activity of Peonidin and its Glucoside

| Compound | Cell Line | Assay | Concentration | Effect | Citation |

| Peonidin 3-glucoside | HS578T (Breast Cancer) | MTT | 30 µM | Significant decrease in cell viability | [4] |

| Peonidin | SPCA-1 (Lung Cancer) | MTT | 161.31 µg/mL | IC50 | [5] |

Note: Data for Peonidin 3-arabinoside is not available. The data presented is for peonidin and peonidin 3-glucoside.

Signaling Pathways in Cancer

The anti-cancer effects of peonidin glycosides are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two such critical pathways.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating processes like cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Peonidin 3-glucoside has been shown to inhibit the phosphorylation of ERK1/2, a key component of the MAPK pathway, thereby downregulating the expression of proteins involved in cancer cell invasion and metastasis.[6]

References

- 1. Concentration data for Peonidin 3-O-arabinoside in Highbush blueberry, raw - Phenol-Explorer [phenol-explorer.eu]

- 2. Showing Compound Peonidin 3-arabinoside (FDB017304) - FooDB [foodb.ca]

- 3. Investigation of Anthocyanidins and Anthocyanins for Targeting α-Glucosidase in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Peonidin 3-arabinoside under different pH conditions.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of peonidin 3-arabinoside across a range of pH values. As an O-methylated anthocyanin, peonidin and its glycosides are of significant interest for their potential applications as natural colorants, nutraceuticals, and pharmaceutical agents. Understanding the profound influence of pH on the structure, color, and stability of peonidin 3-arabinoside is critical for formulation, processing, and ensuring efficacy in final products.

Introduction: pH-Dependent Structural Transformations of Anthocyanins

Anthocyanins, including peonidin 3-arabinoside, are water-soluble plant pigments whose molecular structure and color are intrinsically linked to the pH of their environment.[1][2] In aqueous solutions, they exist in a dynamic equilibrium between several structural forms.[3] The stability of these pigments is highest under strongly acidic conditions (pH < 3), where the red-colored flavylium cation is the predominant form.[1][2] As the pH increases, the molecule undergoes structural transformations, leading to less stable and often colorless forms, which can eventually lead to irreversible degradation.[4]

The key structural forms in this pH-dependent equilibrium are:

-

Flavylium Cation (AH+): Intensely colored (typically red or magenta), most stable form, predominant at pH < 3.[3][5]

-

Quinoidal Base (A): A neutral form that is typically purple or blue, resulting from deprotonation as pH increases.[5][6]

-

Carbinol Pseudobase (B): A colorless form created by the hydration of the flavylium cation, which occurs in weakly acidic to neutral conditions (pH 4-6).[5]

-

Chalcone (C): A colorless or pale yellow form that results from the opening of the central pyran ring. This form is more prevalent at neutral to alkaline pH and its formation is often an irreversible step towards degradation.[7]

The presence of a methoxyl group on the B-ring of peonidin generally confers greater stability compared to its hydroxylated counterpart, cyanidin, particularly at higher pH values.[2][6]

Caption: pH-dependent structural transformations of anthocyanins.

Quantitative Data on Anthocyanin Stability

While specific degradation kinetics for peonidin 3-arabinoside are not widely published, data from its aglycone (peonidin), its more common glucoside (peonidin-3-glucoside), and the closely related cyanidin-3-glucoside provide valuable insights into its expected stability profile. Degradation of anthocyanins typically follows first-order kinetics.[7][8] The following table summarizes representative stability data, expressed as the degradation rate constant (k) and half-life (t½).

| Anthocyanin | pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference |

| Peonidin | 5.0 | 100 | ~15.9 hours | - | [5][7] |

| Cyanidin-3-glucoside | 3.0 | 25 | 129.8 min | 0.0053 min⁻¹ | [3] |

| Cyanidin-3-glucoside | 7.0 | 25 | 80.18 min | 0.0086 min⁻¹ | [3] |

| Pelargonidin-based Anthocyanins | 3.4 | 25 | 56 - 934 days | - | [3][9] |

| Total Anthocyanins (Black Rice) | 5.0 | 100 | 19.6 hours | - | [5] |

Note: Data for peonidin is derived from studies on black rice bran, where it is a component. The stability of anthocyanins is highly dependent on the matrix.

Experimental Protocol: Assessing pH Stability

This section details a standardized protocol for determining the stability of peonidin 3-arabinoside at various pH values using High-Performance Liquid Chromatography (HPLC).

-

Peonidin 3-arabinoside standard (purity >97%)[10]

-

Buffer solutions:

-

pH 1.0 (0.1 M HCl/KCl)

-

pH 3.0, 5.0 (0.1 M Citrate-phosphate buffer)

-

pH 7.0 (0.1 M Phosphate buffer)

-

pH 9.0 (0.1 M Borate buffer)

-

-

HPLC-grade solvents: Acetonitrile, Methanol, Formic acid, and Water (Type I)[3]

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)[11][12]

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

Temperature-controlled incubator or water bath

-

Standard laboratory glassware (volumetric flasks, pipettes)

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Stock Solution: Prepare a stock solution of peonidin 3-arabinoside (e.g., 1 mg/mL) in acidified methanol (0.1% HCl). Determine the exact initial concentration using a UV-Vis spectrophotometer.

-

Test Solutions: Aliquot the stock solution into separate vials and evaporate the methanol under a gentle stream of nitrogen. Reconstitute the dried anthocyanin in each of the prepared pH buffer solutions to a final concentration of approximately 50-100 µg/mL.

-

Incubation: Tightly cap the vials, wrap them in aluminum foil to protect from light, and place them in an incubator set to a specific temperature (e.g., 25°C, 50°C, or 80°C).

-

Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). Immediately filter the samples through a 0.45 µm syringe filter into HPLC vials for analysis.

An acidic mobile phase is crucial to ensure that the anthocyanin remains in its stable flavylium cation form, which provides sharp, reproducible chromatographic peaks.[11]

-

Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 5% Formic acid in Water

-

Mobile Phase B: 100% Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-